5-Bromo-1-ethyl-1H-pyrazole-4-acetamide
Description
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide is a brominated pyrazole derivative characterized by a 1-ethyl substituent on the pyrazole nitrogen and an acetamide group at position 4 (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility. However, detailed pharmacological or industrial applications remain understudied in publicly available literature.
Properties
Molecular Formula |
C7H10BrN3O |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
2-(5-bromo-1-ethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10BrN3O/c1-2-11-7(8)5(4-10-11)3-6(9)12/h4H,2-3H2,1H3,(H2,9,12) |
InChI Key |
GXWCFEQOGVYKSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CC(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-ethyl-1H-pyrazole-4-acetamide using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes that include the formation of the pyrazole ring followed by functionalization. These methods may utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .
Scientific Research Applications
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of new materials with unique photophysical properties.
Agriculture: Pyrazole derivatives are explored for their herbicidal and pesticidal properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (Similarity: 0.90)
- Substituents : A methyl group on the pyrazole nitrogen and an ethyl ester at position 3.
- Implications: The ester group reduces polarity compared to the acetamide in the target compound, likely decreasing water solubility. The methyl group (vs.
4-Bromo-1H-pyrazole-5-carboxylic acid (Similarity: 0.88)
Methyl 4-bromo-1H-pyrazole-5-carboxylate (Similarity: 0.81)
- Substituents : Methyl ester at position 5 and a hydrogen on the pyrazole nitrogen.
- Implications : The smaller methyl ester and unsubstituted nitrogen result in lower molecular weight (MW = 219.02 g/mol) compared to the target compound (estimated MW = 259.12 g/mol). This may favor volatility but reduce thermal stability .
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (Similarity: 0.80)
- Substituents : Acetic acid linked to the pyrazole nitrogen via a methylene bridge.
- Implications : The acetic acid group introduces a second acidic proton (pKa ~4–5), enabling dual ionization states. This structural feature is absent in the target compound, which has a neutral acetamide group .
Physicochemical and Functional Comparisons
Table 1. Comparative Properties of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide and Analogs
| Compound Name | Molecular Formula | Key Substituents | Predicted Solubility (Water) | LogP* | Notable Reactivity |
|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide | C₇H₁₀BrN₃O₂ | 1-Ethyl, 4-acetamide | Moderate | 1.8–2.2 | Bromine substitution, amide hydrolysis |
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | C₇H₉BrN₂O₂ | 1-Methyl, 5-ethyl ester | Low | 2.5–3.0 | Ester saponification, bromine coupling |
| 4-Bromo-1H-pyrazole-5-carboxylic acid | C₄H₃BrN₂O₂ | 5-carboxylic acid | High (in basic pH) | 0.5–1.0 | Acid-base reactions, decarboxylation |
| Methyl 4-bromo-1H-pyrazole-5-carboxylate | C₅H₅BrN₂O₂ | 5-methyl ester | Low | 1.8–2.2 | Ester cleavage, halogen exchange |
| 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | C₅H₅BrN₂O₂ | 1-acetic acid | Moderate (pH-dependent) | 0.2–0.7 | Chelation, dimerization via H-bonding |
*LogP estimates derived from fragment-based calculations.
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